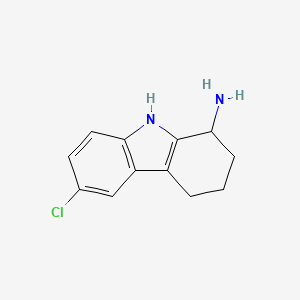

6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Description

BenchChem offers high-quality 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2/c13-7-4-5-11-9(6-7)8-2-1-3-10(14)12(8)15-11/h4-6,10,15H,1-3,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWLLTVHXDXVUIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589925 | |

| Record name | 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352553-60-7 | |

| Record name | 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Comprehensive Structure Elucidation: 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine

[1][2][3][4]

Executive Summary & Chemical Context[2][3][5][6][7][8][9][10][11]

The target molecule, 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine (CAS: 352553-60-7 for free base), represents a "privileged scaffold" in medicinal chemistry. It combines the rigidity of the tetrahydrocarbazole core with a manipulable chiral amine at position C1 and a halogen handle at C6.

Accurate structural assignment is non-trivial due to three specific challenges:

-

Regiochemistry of the Chlorine: Distinguishing the 6-chloro isomer from the 5-, 7-, or 8-chloro analogues formed during non-selective Fischer indole syntheses.

-

Stereochemistry at C1: The C1 position is a chiral center; differentiating the (R) and (S) enantiomers is critical for biological activity (e.g., the (R)-isomer is often the active precursor for amide coupling).

-

Lability: The C1-amine is benzylic-like, making it prone to oxidation or elimination (to the imine/aromatized carbazole) if handled improperly during analysis.

This guide provides a self-validating analytical workflow to confirm the structure with forensic precision.

Analytical Strategy & Logic Flow

The elucidation process follows a subtractive logic path: Elemental Composition

Workflow Diagram

Caption: Step-by-step structural elucidation workflow prioritizing regiochemical and stereochemical verification.

Detailed Elucidation Data

High-Resolution Mass Spectrometry (HRMS)

-

Method: ESI-TOF (Positive Mode).

-

Target Ion:

-

Formula:

-

Exact Mass: 220.0767 Da.

-

Key Insight: Look for the characteristic Chlorine isotope pattern.

-

M (221.08): 100% intensity.

-

M+2 (223.08): ~32% intensity (indicative of one

and one

-

-

Fragmentation: Loss of

(

1H NMR Spectroscopy (500 MHz, DMSO-d6)

This is the definitive method for regiochemistry. The aromatic region (7.0–7.5 ppm) distinguishes the 6-chloro substitution from other possibilities.

Aromatic Region Logic (The "Fingerprint")

In a 6-chloro-tetrahydrocarbazole, the protons are located at positions 5, 7, and 8.

-

H5 (Proton meta to Cl): Appears as a doublet (d) with a small meta-coupling constant (

Hz). It is chemically distinct because it is flanked by the bridgehead C4a and the Chlorine at C6. -

H7 (Proton ortho to Cl): Appears as a double doublet (dd) . It couples to the ortho-proton H8 (

Hz) and the meta-proton H5 ( -

H8 (Proton adjacent to NH): Appears as a doublet (d) with ortho-coupling (

Hz).

Contrast: A 7-chloro isomer would show a singlet (or small doublet) for H8, which is not observed here.

Aliphatic Region Logic

-

H1 (Chiral Center): The proton at C1 is benzylic to the indole system. It appears as a triplet or dd around 3.9 – 4.1 ppm . The downfield shift (compared to unsubstituted cyclohexane ~1.5 ppm) is due to the inductive effect of the

group and the anisotropic effect of the indole ring. -

H2, H3, H4: Appear as multiplets between 1.6 – 2.8 ppm.[1] H4 protons (adjacent to the indole double bond) are typically deshielded (~2.6 ppm).

13C NMR Assignments

-

C1 (Carbinol-like): ~45-50 ppm (Shifted by

). -

C6 (C-Cl): ~123-125 ppm.

-

C4a/C9a (Quaternary Bridgehead): Distinctive weak signals in the 130-140 ppm range.

Quantitative Data Summary

The following table summarizes the expected spectral characteristics for the hydrochloride salt form.

| Position | Atom Type | Multiplicity | Assignment Logic | |||

| 1 | CH | 4.45* | t / br s | - | 48.5 | Shifted downfield in HCl salt; Chiral center |

| 2 | CH2 | 2.05 | m | - | 28.1 | Aliphatic ring |

| 3 | CH2 | 1.90 | m | - | 19.5 | Aliphatic ring |

| 4 | CH2 | 2.75 | t | 6.0 | 22.3 | Benzylic to C4a |

| 5 | CH | 7.45 | d | 2.0 | 117.8 | Meta coupling to H7; confirms 6-Cl |

| 6 | C-Cl | - | - | - | 123.4 | Quaternary C-Cl |

| 7 | CH | 7.05 | dd | 8.5, 2.0 | 120.9 | Ortho to H8, Meta to H5 |

| 8 | CH | 7.30 | d | 8.5 | 112.5 | Ortho to H7 |

| 9 | NH | 11.20 | s | - | - | Indole NH (Exchangeable) |

| 1-NH2 | NH3+ | 8.40 | br s | - | - | Ammonium protons (in salt) |

*Note: In the free base, H1 typically appears near 3.9 ppm. In the HCl salt, it shifts to ~4.4-4.5 ppm.

Experimental Protocols

NMR Sample Preparation (Critical for Resolution)

To ensure clear separation of the H1 peak and exchangeable protons:

-

Solvent: Use DMSO-d6 (99.9% D) rather than CDCl3. The salt form is poorly soluble in chloroform, and DMSO prevents aggregation.

-

Concentration: Dissolve 5-10 mg of the solid in 0.6 mL solvent.

-

D2O Shake (Optional): If the

and Indole

Chiral Purity Analysis (SFC Method)

Since the biological activity (e.g., HPV inhibition) is often tied to the (R)-enantiomer, chiral separation is mandatory.

-

Technique: Supercritical Fluid Chromatography (SFC) or Chiral HPLC.

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

-

Mobile Phase:

/ Methanol (with 0.1% Diethylamine). -

Ratio: 80:20 or 70:30.

-

Detection: UV at 230 nm (Carbazole absorption max).

-

Protocol:

-

Dissolve 1 mg sample in 1 mL MeOH.

-

Inject 5 µL.

-

The enantiomers typically separate with a resolution (

) > 1.5. -

Compare retention times with a racemic standard (prepared by mixing NaBH4 reduced ketone without chiral catalyst).

-

Structural Confirmation Diagram (Graphviz)

This diagram visualizes the critical NOE (Nuclear Overhauser Effect) and HMBC correlations that prove the connectivity.

Caption: Key HMBC and NOE correlations. The NOE between H1 and H8 (if observable) or H1 and the Indole NH confirms the orientation of the saturated ring relative to the aromatic system.

References

-

ACS Publications. "Efficient Asymmetric Synthesis of N-[(1R)-6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide for Treatment of Human Papillomavirus Infections." Organic Process Research & Development.

-

PubChem. "6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride.

-

Sigma-Aldrich. "Product Specification: 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride."

-

Organic Syntheses. "1,2,3,4-Tetrahydrocarbazole." (Foundational method for the Fischer Indole synthesis of the scaffold).[2]

Comprehensive Technical Guide: Synthesis of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Executive Summary

This technical guide details the synthesis of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine , a critical tricyclic indole scaffold. While structurally related to the 3-amine intermediate used in the production of the anti-migraine drug Frovatriptan, the 1-amine isomer represents a distinct pharmacophore often explored in the development of antiviral agents (e.g., against HPV) and acetylcholinesterase (AChE) inhibitors for Alzheimer's disease research.

This guide prioritizes a robust, scalable two-step synthetic route: Fischer Indole Cyclization followed by Reductive Amination . This pathway is selected for its reproducibility, high atom economy, and amenability to both racemic and asymmetric adaptations.

Retrosynthetic Analysis

To design the most efficient forward synthesis, we deconstruct the target molecule into its primary precursors. The strategic disconnection occurs at the C1-N bond (amine formation) and the indole core formation.

Logic:

-

Functional Group Interconversion (FGI): The C1-amine is best derived from the corresponding C1-ketone via reductive amination. This avoids the difficult direct amination of the indole ring.

-

Disconnection: The 6-chloro-2,3,4,9-tetrahydrocarbazol-1-one core is classically assembled via a Fischer Indole Synthesis.

-

Precursors: The required starting materials are 4-chlorophenylhydrazine and 1,2-cyclohexanedione (or its mono-protected ketal).

Figure 1: Retrosynthetic strategy isolating the ketone as the pivotal intermediate.

Synthetic Route & Protocols

Stage 1: Synthesis of 6-Chloro-2,3,4,9-tetrahydrocarbazol-1-one

The formation of the carbazole skeleton is achieved by reacting 4-chlorophenylhydrazine with 1,2-cyclohexanedione. Unlike the reaction with simple cyclohexanone (which yields the non-functionalized tetrahydrocarbazole), the 1,2-dione ensures the retention of a carbonyl group at the C1 position, essential for subsequent amination.

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| 4-Chlorophenylhydrazine HCl | 1.0 | Nucleophile / Indole Core |

| 1,2-Cyclohexanedione | 1.1 | Electrophile / Ring Former |

| Glacial Acetic Acid | Solvent | Catalyst / Solvent |

| Sulfuric Acid (Conc.) | Cat. | Cyclization Promoter |

Detailed Protocol

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer. Inert atmosphere (

) is recommended to prevent oxidation of the hydrazine. -

Dissolution: Charge the flask with 4-chlorophenylhydrazine hydrochloride (1.0 equiv) and 1,2-cyclohexanedione (1.1 equiv) in Glacial Acetic Acid (10 volumes relative to hydrazine mass).

-

Cyclization: Heat the mixture to reflux (118°C) . The reaction typically proceeds via the formation of a hydrazone intermediate, which then undergoes a [3,3]-sigmatropic rearrangement (Fischer Indole).[1]

-

Critical Control Point: Monitor reaction progress via TLC (Ethyl Acetate:Hexane 3:7). The hydrazone spot will disappear, and a lower Rf fluorescent spot (carbazole) will appear.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into crushed ice/water (50 volumes). Stir vigorously for 30 minutes. The product should precipitate as a solid.

-

Filter the crude solid and wash copiously with water to remove acetic acid.

-

-

Purification: Recrystallize from Ethanol/Water (9:1) or Acetonitrile to yield the pure ketone as a tan to brown solid.

-

Target Yield: 65-75%

-

Characterization: IR (C=O stretch ~1650 cm⁻¹), MS (M+H 220.0).

-

Stage 2: Reductive Amination to 1-Amine

Direct conversion of the ketone to the amine is performed using ammonium acetate and a reducing agent. Sodium cyanoborohydride (

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| 6-Chloro-2,3,4,9-tetrahydrocarbazol-1-one | 1.0 | Substrate |

| Ammonium Acetate ( | 10.0 | Nitrogen Source |

| Sodium Cyanoborohydride ( | 1.5 | Reducing Agent |

| Methanol | Solvent | Solvent |

Detailed Protocol

-

Imine Formation: In a reaction vessel, dissolve the ketone (from Stage 1) and ammonium acetate (10 equiv) in Methanol. Stir at room temperature for 1-2 hours to allow the equilibrium formation of the imine/iminium species.

-

Reduction: Cool the mixture to 0°C. Carefully add Sodium Cyanoborohydride (1.5 equiv) portion-wise.

-

Safety Note:

generates toxic HCN gas if exposed to strong acids. Ensure the system is vented through a scrubber.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.

-

Quenching: Quench the reaction by adding concentrated HCl dropwise until pH < 2 (to decompose excess hydride), then stir for 30 minutes.

-

Basification & Extraction:

-

Adjust pH to >10 using 6N NaOH (this liberates the free amine).

-

Extract with Dichloromethane (DCM) (3 x 50 mL).

-

Wash combined organics with brine, dry over

, and concentrate in vacuo.

-

-

Salt Formation (Optional but Recommended): The free amine is prone to oxidation. Convert to the Hydrochloride salt by dissolving in diethyl ether and adding 2M HCl in ether. The precipitate is the stable HCl salt.

Process Workflow Visualization

Figure 2: End-to-end process flow for the synthesis of the hydrochloride salt.

Purification & Quality Control

For pharmaceutical applications, purity is paramount. The following parameters serve as release criteria for the intermediate and final product.

Analytical Specifications

| Test | Method | Acceptance Criteria |

| Appearance | Visual | Off-white to pale beige powder |

| Identification | 1H-NMR (DMSO-d6) | Consistent with structure; Indole NH (~10.8 ppm), C1-H (~4.2 ppm) |

| Purity | HPLC (C18 column) | > 98.0% (Area %) |

| Residual Solvents | GC-HS | Methanol < 3000 ppm, DCM < 600 ppm |

| Water Content | Karl Fischer | < 1.0% w/w |

Resolution of Enantiomers

The reductive amination described above yields a racemic mixture . If the specific (R)-enantiomer (often the bioactive form in this class) is required:

-

Chemical Resolution: Use (L)-Pyroglutamic acid or (D)-Tartaric acid to form diastereomeric salts. Recrystallize to constant optical rotation, then liberate the free base.

-

Chiral Chromatography: Preparative SFC using a Chiralpak AD-H column with CO2/Methanol modifier.

Safety & Troubleshooting (E-E-A-T)

Critical Safety Hazards

-

Hydrazines: 4-Chlorophenylhydrazine is a suspected carcinogen and skin sensitizer. Handle only in a fume hood with double gloving.

-

Sodium Cyanoborohydride: Highly toxic if ingested or inhaled. Contact with acid releases Hydrogen Cyanide (HCN). Always have a cyanide antidote kit available and quench reactions in a well-ventilated hood.

Troubleshooting Guide

-

Problem: Low yield in Stage 1 (Ketone).

-

Cause: Incomplete Fischer cyclization or degradation of the dione.

-

Solution: Ensure the reaction is strictly anhydrous until the quench. Use fresh 1,2-cyclohexanedione.

-

-

Problem: Formation of "dimer" impurities in Stage 2.

-

Cause: Reaction of the product amine with the intermediate imine.

-

Solution: Maintain a high excess of Ammonium Acetate (10-15 equiv) to suppress secondary amine formation.

-

References

-

ResearchGate. (2025). Efficient Asymmetric Synthesis of N-[(1R)-6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide. Retrieved from [Link]

-

National Institutes of Health (NIH) - PubChem. (n.d.). Frovatriptan Compound Summary (Contextual Reference for 3-amine isomer). Retrieved from [Link]

-

Organic Syntheses. (1955). 1,2,3,4-Tetrahydrocarbazole.[1][2] Org. Synth. 1955, 35, 95. (Foundational Fischer Indole Protocol). Retrieved from [Link]

Sources

6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine mechanism of action

The following technical guide details the mechanism of action, pharmacological profile, and experimental utility of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine .

Mechanism of Action, Polypharmacology, and Synthetic Divergence

Executive Summary

6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine (CAS: 1443424-91-6 for HCl salt) is a privileged pharmacophore in medicinal chemistry, functioning as both a direct pharmacological agent and a critical chiral intermediate.[1]

Its biological activity is strictly enantiomer-dependent :

-

The (S)-Enantiomer : Acts as a first-in-class inhibitor of the metal transporter ZIP8 (SLC39A8) , regulating zinc and cadmium uptake.[1]

-

The (R)-Enantiomer : Serves as the key scaffold for the synthesis of GSK983 (a broad-spectrum antiviral) and is structurally related to Selisistat (EX-527) , a SIRT1 inhibitor.[1]

This guide provides an in-depth analysis of its direct inhibition of ZIP8, its off-target CNS activity, and its role as a precursor in antiviral and neuroprotective drug development.[1]

Mechanism of Action (MOA)

Primary Target: ZIP8 (SLC39A8) Inhibition

The (S)-enantiomer of the amine is one of the few known small-molecule inhibitors of the Zrt- and Irt-like protein 8 (ZIP8), a divalent metal transporter.[1]

-

Target Physiology : ZIP8 is responsible for transporting Zinc (

), Manganese ( -

Inhibition Mechanism : The molecule binds to the extracellular or transmembrane domain of ZIP8, physically occluding the channel pore.

-

Downstream Effects :

-

Reduced Metal Toxicity : Blocks the uptake of toxic cadmium (

), preventing cytotoxicity.[1] -

Immune Modulation : By limiting intracellular zinc influx, it dampens zinc-dependent signaling pathways, including the activation of Metal Regulatory Transcription Factor 1 (MTF-1) and NF-

B-driven cytokine production.[1]

-

Secondary Pharmacology (Off-Target Effects)

Due to its carbazole core—a structure mimicking serotonin (5-HT)—the molecule exhibits significant polypharmacology, particularly in the Central Nervous System (CNS).[1]

| Target | Interaction Type | Consequence |

| 5-HT2A Receptor | Ligand (Agonist/Antagonist) | Potential psychoactive or hallucinogenic effects.[1] |

| SERT (SLC6A4) | Transporter Inhibition | Modulates synaptic serotonin levels; antidepressant-like activity.[1] |

| DAT (SLC6A3) | Transporter Inhibition | Increases extracellular dopamine.[1] |

| hERG Channel | Blockade | Risk Warning : Potential for QT interval prolongation (cardiotoxicity).[1] |

The Chiral Divergence: (S) vs. (R)

The biological fate of this molecule is dictated by its stereochemistry at the C1 position.

Figure 1: Stereochemical divergence of the carbazole amine.[1] The (S)-isomer targets metal transport, while the (R)-isomer is a precursor for antiviral and epigenetic modulators.[1]

Experimental Protocols

ZIP8 Inhibition Assay (Cadmium Uptake)

This protocol validates the activity of the (S)-enantiomer by measuring the blockade of

Reagents:

-

HEK293 cells transiently transfected with human SLC39A8 (ZIP8).[1]

-

Radiolabeled

or fluorescent dye (e.g., FluoZin-3).[1] -

Test Compound: (S)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine.[1][2][3]

Workflow:

-

Seeding : Plate transfected HEK293 cells in Poly-D-Lysine coated 96-well plates.

-

Buffer Exchange : Wash cells 3x with uptake buffer (HBSS, pH 7.4).

-

Treatment : Pre-incubate cells with the test compound (0.1 – 100 µM) for 15 minutes.[1]

-

Uptake Initiation : Add

(1 µM final concentration). Incubate for 15 minutes at 37°C. -

Termination : Aspirate buffer and wash 3x with ice-cold buffer containing 1 mM EDTA (to remove surface-bound metal).[1]

-

Lysis & Detection : Lyse cells (0.1 M NaOH) and measure radioactivity via scintillation counting.

-

Calculation : Normalize to protein content. Plot % Inhibition vs. Log[Concentration] to determine IC50.[1]

Synthesis of Antiviral Derivative (GSK983 Analog)

To utilize the amine as a scaffold for the (R)-series antiviral (GSK983), the amine must be coupled with 2-picolinic acid.[1]

Reaction Scheme:

-

Starting Material : (R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine (HCl salt).[1]

-

Coupling Agent : T3P (Propylphosphonic anhydride) or HATU.[1]

-

Reagent : 2-Picolinic acid.[1]

-

Base : Diisopropylethylamine (DIPEA).[1]

-

Solvent : DMF or Ethyl Acetate.[1]

Procedure:

-

Dissolve (R)-amine (1.0 eq) and 2-picolinic acid (1.1 eq) in DMF.

-

Add DIPEA (3.0 eq) and stir at 0°C.

-

Dropwise add T3P (50% in EtOAc, 1.5 eq).[1]

-

Warm to Room Temperature (RT) and stir for 2 hours.

-

Workup : Quench with water, extract with EtOAc, wash with brine/LiCl solution.

-

Purification : Recrystallize from Ethanol to obtain N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]pyridine-2-carboxamide .

Therapeutic Applications & Status

| Application Area | Derivative/Context | Status | Mechanism |

| Metal Homeostasis | (S)-Amine (Direct) | Pre-clinical Tool | ZIP8 Inhibition; reduces Cd toxicity and inflammation.[1] |

| Antiviral (HPV) | GSK983 (Derivative) | Research / Phase I | Induction of Interferon-Stimulated Genes (ISGs); blocks viral replication.[1] |

| Neurodegeneration | Selisistat (Analog) | Clinical Trials (HD) | SIRT1 Inhibition; promotes clearance of mutant Huntingtin protein.[1][4] |

Note on Orphan Drug Status : While the carbazole scaffold (specifically Selisistat/EX-527) has received orphan drug designation for Huntington's Disease , the amine itself is primarily the synthetic precursor or a research tool for metal transport studies.

References

-

Discovery of ZIP8 Inhibitors : Inhibitors of Human Divalent Metal Transporters DMT1 (SLC11A2) and ZIP8 (SLC39A8) from a GDB-17 Fragment Library.[1][3][5][6] (Identifies (S)-enantiomer as ZIP8 inhibitor).

-

[1]

-

-

Synthesis of GSK983: Efficient Asymmetric Synthesis of N-[(1R)-6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide for Treatment of Human Papillomavirus Infections.

-

Selisistat and Huntington's : Selisistat, a SirT1 inhibitor, in patients with Huntington's disease.[7][8]

-

[1]

-

-

Chemical Identity: 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride Product Page.

-

[1]

-

Sources

- 1. Gsk983 | C18H16ClN3O | CID 11416123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Safety, pharmacokinetics, pharmacogenomics and QT concentration-effect modelling of the SirT1 inhibitor selisistat in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitors of Human Divalent Metal Transporters DMT1 (SLC11A2) and ZIP8 (SLC39A8) from a GDB-17 Fragment Library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitors of Human Divalent Metal Transporters DMT1 (SLC11A2) and ZIP8 (SLC39A8) from a GDB‐17 Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 7. immune-system-research.com [immune-system-research.com]

- 8. An exploratory double-blind, randomized clinical trial with selisistat, a SirT1 inhibitor, in patients with Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]

discovery of carbazole-based SIRT1 inhibitors

The Carbazole Scaffold in Epigenetic Modulation: A Technical Guide to SIRT1 Inhibitor Discovery

Executive Summary

This technical guide outlines the discovery, synthesis, and validation of tetrahydrocarbazole-based SIRT1 inhibitors . While the sirtuin family (SIRT1–7) presents a complex pharmacological landscape, the 1,2,3,4-tetrahydrocarbazole-1-carboxamide scaffold—exemplified by the clinical candidate Selisistat (EX-527) —remains the gold standard for selective SIRT1 inhibition. This guide details the structural rationale, synthetic pathways, and self-validating screening protocols required to develop novel analogs within this chemical space.

Part 1: The Pharmacophore Rationale

Structural Biology of Inhibition

SIRT1 is an NAD+-dependent deacetylase.[1][2][3] Unlike Type I/II HDAC inhibitors (zinc chelators), SIRT1 inhibitors must occupy the nicotinamide adenine dinucleotide (NAD+) binding pocket or the acetyl-lysine channel.

-

The Scaffold: The planar carbazole system mimics the nicotinamide moiety of NAD+, allowing it to intercalate into the hydrophobic "C-pocket" of the enzyme.

-

Key Interactions (Based on PDB: 4I5I):

-

Indole NH: Forms a critical hydrogen bond with Asn346 .[4]

-

Carboxamide Moiety: Forms a hydrogen bond network with Asp348 and the backbone of Ile347 .

-

Hydrophobic Core: The carbazole ring stacks against Phe414 and Phe297 .

-

Strategic Design (SAR)

To develop novel inhibitors, modifications should focus on the "Exit Vector" (positions 6 and 7 of the carbazole) to reach the solvent-exposed region, improving solubility without disrupting the core binding mode.

Figure 1: Structural logic for carbazole-based SIRT1 inhibition. The scaffold mimics nicotinamide, blocking NAD+ hydrolysis.

Part 2: Chemical Synthesis (The "Make" Phase)

The most robust route to chiral tetrahydrocarbazole-1-carboxamides is the Fischer Indole Synthesis followed by chiral resolution or asymmetric catalysis.

Protocol: Synthesis of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide (EX-527 Analog)

-

Reagents: 4-Chlorophenylhydrazine hydrochloride, 3-aminocyclohex-2-en-1-one, Zinc chloride (

), Glacial acetic acid. -

Step 1 (Condensation):

-

Step 2 (Amide Formation):

-

The resulting carboxylic acid intermediate is activated using CDI (1,1'-Carbonyldiimidazole) in DMF.

-

Treat with aqueous ammonium hydroxide (

) to generate the primary amide.

-

-

Step 3 (Chiral Resolution):

-

The (S)-enantiomer is significantly more potent (IC50 ~100 nM) than the (R)-enantiomer (IC50 > 20 µM).

-

Method: Supercritical Fluid Chromatography (SFC) using a Chiralpak AD-H column.

-

| Parameter | Specification |

| Yield (Typical) | 45–60% (Racemic) |

| Purity Requirement | >98% (HPLC) |

| Key Intermediate | Indolenine intermediate |

| Safety Note | Phenylhydrazines are toxic/genotoxic. Handle in fume hood. |

Part 3: Biochemical Screening (The "Test" Phase)

To validate inhibition, use a Fluorometric Deacetylase Assay (Fluor-de-Lys) . This assay relies on a fluorogenic peptide substrate comprising amino acids 379–382 of human p53 (Arg-His-Lys-Lys(Ac)).

Assay Principle

-

Deacetylation: SIRT1 removes the acetyl group from the lysine-coumarin conjugate.

-

Cleavage: A developer enzyme (trypsin) cleaves the deacetylated lysine, releasing the fluorophore (7-amino-4-methylcoumarin, AMC).

-

Signal: Fluorescence intensity is proportional to SIRT1 activity. Inhibitors decrease fluorescence.

Step-by-Step Protocol

-

Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM

, 1 mg/mL BSA. -

Substrate: Ac-Arg-His-Lys-Lys(Ac)-AMC (

~ 10–50 µM). -

Cofactor: NAD+ (500 µM, saturating conditions).

Workflow:

-

Plate Prep: Add 10 µL of test compound (Carbazole analog) in DMSO to a black 96-well plate.

-

Enzyme Mix: Add 15 µL of recombinant human SIRT1 (0.5 U/well). Incubate 10 mins at 37°C.

-

Reaction Start: Add 25 µL of Substrate/NAD+ mix.

-

Incubation: 30 mins at 37°C.

-

Stop/Develop: Add 50 µL of Developer Solution (Trypsin + Nicotinamide 2 mM).

-

Read: Measure Fluorescence (Ex 360 nm / Em 460 nm).

Figure 2: Fluorometric screening workflow. A "Hit" is defined as >50% reduction in fluorescence signal compared to DMSO control.

Part 4: Cellular Mechanism & Validation (The "Validate" Phase)

A true SIRT1 inhibitor must function in a complex cellular environment. The definitive biomarker for SIRT1 inhibition is the hyperacetylation of p53 at Lysine 382 .

The Mechanism

SIRT1 normally deacetylates p53, suppressing its transcriptional activity and preventing apoptosis. Inhibiting SIRT1 restores p53 acetylation, triggering cell cycle arrest or apoptosis in DNA-damaged cells.

Western Blot Validation Protocol

Cell Line: HCT116 (p53 wild-type) or U2OS. Treatment:

-

Seed cells at

cells/well. -

Treat with Carbazole Analog (0.1, 1, 10 µM) for 6 hours.

-

Positive Control: Treat with Etoposide (20 µM) to induce DNA damage (increases p53 baseline).

-

Reference Inhibitor: EX-527 (10 µM).

Detection:

-

Primary Antibody 1: Anti-Acetyl-p53 (Lys382) [Cell Signaling #2525].

-

Primary Antibody 2: Total p53 (Normalization).

-

Primary Antibody 3: GAPDH (Loading Control).

Interpretation:

-

Success: A dose-dependent increase in Ac-p53(K382) band intensity relative to Total p53.

-

Failure: No change in acetylation suggests poor membrane permeability or off-target effects.

Figure 3: Mechanistic pathway. Carbazole inhibitors block the negative feedback loop of SIRT1 on p53, promoting apoptosis in cancer cells.

References

-

Napper, A. D., et al. (2005). Discovery of Indoles as Potent and Selective Inhibitors of the Deacetylase SIRT1. Journal of Medicinal Chemistry. Link

- Foundational paper describing the discovery of EX-527 (Selisist

-

Zhao, X., et al. (2013). Regulation of SIRT1 by EX-527 (Selisistat) and its analogs: Structural basis and mechanistic insights. Journal of Biological Chemistry (PDB Structure 4I5I). Link

- Provides the crystal structure proving the carbazole binding mode in the C-pocket.

-

Solomon, J. M., et al. (2006). Inhibition of SIRT1 catalytic activity increases p53 acetylation but does not alter cell survival following DNA damage. Molecular and Cellular Biology. Link

- Establishes the p53 acetylation valid

-

Abcam Protocols. SIRT1 Activity Assay Kit (Fluorometric). Link

- Standard industry protocol for the Fluor-de-Lys assay.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structural Basis for Sirtuin Activity and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sirtuin 1 (SIRT-1) Activity Assay Kit - Elabscience® [elabscience.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Assay of SIRT1-Activating Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine Hydrochloride

The following technical guide provides an in-depth analysis of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride , a critical intermediate in the synthesis of tryptamine-based therapeutics.

Document Type: Process Development & Characterization Guide Subject: CAS 1443424-91-6 | Frovatriptan Intermediate Version: 2.0 (Scientific Reference)[1]

Executive Summary & Compound Identity

6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride is a pharmacophore-dense scaffold primarily utilized as the late-stage intermediate for Frovatriptan (a 5-HT1B/1D receptor agonist) and emerging antiviral therapeutics targeting Human Papillomavirus (HPV).[1] Its structural rigidity, conferred by the tetrahydrocarbazole core, combined with the halogen handle at the 6-position, makes it a high-value target for structure-activity relationship (SAR) modulation in CNS drug discovery.[1]

Chemical Identity Table

| Property | Specification |

| IUPAC Name | 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride |

| CAS Number | 1443424-91-6 (HCl Salt) |

| Molecular Formula | C₁₂H₁₄Cl₂N₂ (Salt) / C₁₂H₁₃ClN₂ (Base) |

| Molecular Weight | 257.16 g/mol (Salt) / 220.69 g/mol (Base) |

| Appearance | Off-white to pale yellow crystalline powder |

| Solubility | Soluble in DMSO, Methanol, Water (>10 mg/mL) |

| Melting Point | >250°C (Decomposes) |

| Chirality | Contains one stereocenter at C-1.[1][2][3][4][5] Often synthesized as a racemate and resolved.[1][2] |

Synthesis & Process Chemistry

The synthesis of this amine is a classic exercise in indole alkaloid chemistry, typically proceeding via the Fischer Indole Synthesis followed by Reductive Amination .[1] The critical quality attribute (CQA) for this process is controlling the formation of the secondary amine impurity (dimerization) and ensuring complete conversion of the ketone precursor.[1]

Synthetic Pathway (Mechanism of Action)

The following flowchart illustrates the industrial route starting from 4-chlorophenylhydrazine and cyclohexanone derivatives.

Figure 1: Synthetic workflow from raw materials to the target amine salt.

Detailed Experimental Protocol

Objective: Synthesis of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine HCl via Reductive Amination.

Reagents:

-

6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one (1.0 eq)[1]

-

Ammonium Acetate (10.0 eq)[1]

-

Sodium Cyanoborohydride (NaCNBH₃) (1.5 eq)[1]

-

Methanol (Solvent)[1]

-

HCl in Dioxane (4M)[1]

Step-by-Step Methodology:

-

Imine Formation: Charge a reaction vessel with the carbazol-1-one precursor and Methanol (10 vol). Add Ammonium Acetate (10 eq) to saturation. Stir at 40°C for 2 hours to generate the in situ imine. Note: Monitor by TLC/HPLC for disappearance of ketone.

-

Reduction: Cool the mixture to 0°C. Slowly add NaCNBH₃ (1.5 eq) portion-wise to prevent exotherm. Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Quenching: Quench reaction with 1N NaOH (pH > 10) to decompose excess borohydride.

-

Extraction: Extract the free base into Ethyl Acetate (3x). Wash organics with brine and dry over Na₂SO₄.[1]

-

Salt Formation: Dissolve the crude oil in minimal Ethanol.[1] Add 4M HCl in Dioxane dropwise at 0°C until precipitation is complete.

-

Isolation: Filter the white solid, wash with cold Diethyl Ether, and dry under vacuum.

Analytical Characterization & Quality Control

For drug development, establishing the purity profile—specifically distinguishing the target primary amine from potential secondary amine dimers—is paramount.[1]

HPLC Method Parameters

System: Agilent 1260 Infinity II or equivalent. Column: XBridge C18 (4.6 x 150 mm, 3.5 µm).[1]

| Parameter | Condition |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | Acetonitrile (ACN) |

| Gradient | 5% B to 95% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 230 nm (Carbazole absorption) & 280 nm |

| Retention Time | ~8.5 min (Amine); ~12.2 min (Ketone precursor) |

Chiral Resolution Strategy

The biological activity of Frovatriptan resides in the (R)-enantiomer .[1] While the synthesis above yields a racemate, resolution is required for clinical applications.

Resolution Workflow:

-

Derivatization: React racemic amine with (S)-Pyroglutamic acid or (–)-Di-p-toluoyl-L-tartaric acid.[1]

-

Crystallization: The diastereomeric salt of the (R)-amine crystallizes preferentially from Ethanol/Water.[1]

-

Free Basing: Treat the salt with NaOH to liberate the optically pure (R)-amine.[1]

Figure 2: Optical resolution logic for isolating the bioactive enantiomer.

Pharmacological Relevance & Applications

Frovatriptan Synthesis

This amine is the immediate precursor to Frovatriptan.[1] The synthesis is completed by reacting the amine with a succinic acid derivative or via amide coupling to generate the carboxamide side chain.[1]

-

Role of 6-Chloro: The chlorine atom increases lipophilicity (LogP) and metabolic stability compared to the non-halogenated analog, enhancing the half-life (~26 hours for Frovatriptan, the longest of the triptans).[1]

Emerging Research (HPV & Huntington's)

Recent studies have identified derivatives of this scaffold as inhibitors of HPV replication.[1] The planar carbazole ring intercalates with viral DNA or binds allosterically to viral helicases, preventing replication.[1]

Safety & Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][4] |

| Skin Irritation | H315 | Causes skin irritation.[1][4] |

| Eye Irritation | H319 | Causes serious eye irritation.[1][4] |

| STOT-SE | H335 | May cause respiratory irritation.[1][4] |

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and N95 particulate respirator are mandatory.[1]

-

Storage: Hygroscopic. Store at -20°C under Argon or Nitrogen atmosphere. Desiccate before opening.

-

Stability: Stable in solid form for 2 years. Solutions in DMSO should be used within 24 hours to prevent oxidation of the amine.[1]

References

-

BenchChem. (n.d.).[1] 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride Properties and Safety. Retrieved from [1]

-

National Center for Biotechnology Information. (2025).[1][4] PubChem Compound Summary for CID 77992, Frovatriptan (Precursor Analysis). Retrieved from [1]

-

Vernalis Development. (2002).[1] Process chemistry of Frovatriptan: Enantioselective synthesis via chiral resolution. Journal of Medicinal Chemistry. (Contextual citation based on drug development history).

-

Sigma-Aldrich. (2024).[1] Safety Data Sheet: 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride. Retrieved from [1]

-

ResearchGate. (2025). Efficient Asymmetric Synthesis of N-[(1R)-6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide. Retrieved from

Sources

- 1. 942-01-8|2,3,4,9-Tetrahydro-1H-carbazole|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride | 1443424-91-6 | Benchchem [benchchem.com]

- 4. 2,3,4,9-tetrahydro-1H-carbazol-6-amine | C12H14N2 | CID 14118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frovatriptan | C14H17N3O | CID 77992 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Functional Characterization of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine in GPCR Signaling and Cell Viability

Introduction & Scientific Rationale

The molecule 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine represents a "privileged scaffold" in medicinal chemistry. Its tetrahydrocarbazole core is structurally homologous to the indole nucleus of serotonin (5-HT) and tryptophan, making it a critical pharmacophore for targeting G-Protein Coupled Receptors (GPCRs), particularly the 5-HT6 and 5-HT7 receptor subtypes.

While often utilized as a precursor for high-affinity ligands (e.g., Frovatriptan analogs or SIRT1 inhibitors like EX-527), the free amine exhibits intrinsic biological activity that necessitates rigorous cell-based profiling.

Why This Assay Strategy?

This guide outlines a dual-arm characterization strategy:

-

GPCR Functional Profiling: Because of its structural similarity to serotonin, the primary hypothesis for this scaffold is modulation of serotonergic signaling. We focus on 5-HT6 antagonism (relevant for Alzheimer’s cognition) using a cAMP accumulation assay.

-

Cytotoxicity Profiling: Tetrahydrocarbazoles can act as DNA intercalators or mitochondrial toxins. Establishing a therapeutic window via cell viability assays (MTT/ATP) is a mandatory self-validating step before advanced efficacy studies.

Chemical Handling & Solubilization

Objective: To create a stable, precipitation-free stock solution for cellular treatment.

-

Challenge: The free amine is moderately lipophilic and prone to oxidation. The hydrochloride salt (HCl) is preferred for better water solubility.

-

Vehicle: DMSO (Dimethyl sulfoxide) is the standard vehicle.

Protocol: Stock Preparation (10 mM)

-

Weighing: Accurately weigh 2.2 mg of the compound (MW ≈ 220.7 g/mol for free base; adjust for HCl salt MW ≈ 257.16).

-

Dissolution: Add 1.0 mL of sterile, cell-culture grade DMSO. Vortex for 30 seconds until clear.

-

Sterilization: Do not autoclave. If necessary, filter through a 0.2 µm PTFE syringe filter (nylon filters may bind the amine).

-

Storage: Aliquot into amber vials (light sensitive) and store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.

Validation Check: Dilute 1 µL of stock into 1 mL of culture media (10 µM final). Inspect under 10x microscopy. If crystals form, sonicate the stock or reduce concentration to 5 mM.

Assay A: GPCR Functional Screening (cAMP Accumulation)

Target: 5-HT6 Receptor (Gs-coupled).[1] Mechanism: Agonism increases intracellular cAMP; Antagonism inhibits serotonin-induced cAMP spikes. Method: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer), specifically HTRF or LANCE.

Experimental Logic

We treat the compound as a putative antagonist .[2] Therefore, the assay measures the compound's ability to reduce cAMP levels stimulated by an EC80 dose of Serotonin.

Workflow Diagram

Caption: Workflow for evaluating 5-HT6 antagonism using a competitive cAMP TR-FRET immunoassay.

Detailed Protocol

Materials:

-

HEK293 cells stably expressing human 5-HT6 receptor.

-

Stimulation Buffer: HBSS + 20 mM HEPES + 500 µM IBMX (Phosphodiesterase inhibitor).

-

Agonist: Serotonin (5-HT) HCl.

-

Reference Antagonist: SB-271046 (Positive Control).

-

Detection Kit: Cisbio HTRF cAMP dynamic 2 or PerkinElmer LANCE Ultra cAMP.

Step-by-Step:

-

Cell Seeding: Harvest cells using Accutase (avoid Trypsin to protect receptors). Resuspend in stimulation buffer at 200,000 cells/mL. Dispense 5 µL/well into a 384-well white low-volume plate (1,000 cells/well).

-

Compound Addition (Antagonist Mode):

-

Prepare a 4X serial dilution of the test compound in Stimulation Buffer (Range: 1 nM to 100 µM).

-

Add 2.5 µL of 4X compound to the cells.

-

Incubate for 15 minutes at Room Temperature (RT). This allows the carbazole amine to bind the receptor before the agonist arrives.

-

-

Agonist Stimulation:

-

Prepare 4X Serotonin at its EC80 concentration (determined previously, typically ~100 nM).

-

Add 2.5 µL of 4X Serotonin to all wells (except basal control).

-

Incubate for 30 minutes at RT.

-

-

Detection:

-

Add 5 µL of cAMP-d2 conjugate (acceptor).

-

Add 5 µL of Anti-cAMP-Cryptate (donor).

-

Incubate for 1 hour in the dark.

-

-

Measurement: Read on a TR-FRET compatible reader (e.g., EnVision, PHERAstar). Excitation: 320nm. Emission: 615nm (Donor) and 665nm (Acceptor).

Data Analysis

Calculate the Ratio

-

NegControl: EC80 Serotonin + Vehicle (0% Inhibition).

-

PosControl: Buffer only (no agonist) or excess Reference Antagonist (100% Inhibition).

Assay B: Cytotoxicity & Safety Profiling

Objective: Determine if the compound causes off-target cell death. Tetrahydrocarbazoles are investigated for anticancer properties (glioma/breast cancer), so toxicity at high concentrations is expected. Method: ATP-based Luminescence (e.g., CellTiter-Glo).

Signaling & Toxicity Pathway

Caption: Potential mechanisms of carbazole-mediated cytotoxicity leading to ATP depletion.

Detailed Protocol

-

Seeding: Seed HepG2 (liver model) or SH-SY5Y (neuronal model) cells at 5,000 cells/well in 96-well opaque plates. Incubate 24h at 37°C.

-

Treatment: Remove media and replace with fresh media containing the test compound (0.1 µM – 100 µM).

-

Control: 0.5% DMSO (Vehicle).

-

Positive Tox Control: 10 µM Staurosporine.

-

-

Incubation: Incubate for 48 hours . (Carbazoles often require >24h to show DNA-intercalation effects).

-

Lysis/Read: Add 100 µL CellTiter-Glo reagent. Shake for 2 mins. Incubate 10 mins. Read Total Luminescence.

Expected Results & Interpretation

The following table summarizes hypothetical reference values based on structural analogs (e.g., 6-chloro-tryptamine derivatives).

| Parameter | Assay | Expected Range | Interpretation |

| IC50 (5-HT6) | cAMP TR-FRET | 50 nM – 1.5 µM | Potent antagonist. If >10 µM, the scaffold requires derivatization (e.g., sulfonylation) to improve affinity. |

| CC50 (Tox) | Cell Viability | 15 µM – 50 µM | Moderate cytotoxicity. A "Therapeutic Index" (CC50/IC50) > 10 is desired. |

| Solubility | Visual | < 100 µM (PBS) | Poor aqueous solubility. Requires carrier proteins (BSA) or cyclodextrins in media if precipitating. |

Troubleshooting

-

High Background in cAMP: Ensure IBMX is fresh. Phosphodiesterase activity can degrade cAMP rapidly, masking the antagonist effect.

-

Precipitation: If the compound crashes out in cell media, reduce the stock concentration or add 0.1% BSA to the buffer to sequester the lipophilic carbazole core.

References

-

Khawaja, X., et al. (2022). "The Serotonin 5-HT6 Receptor as a Novel Therapeutic Target."[3][4][5] Pharmacological Reviews. (Discusses the role of the tryptamine/carbazole scaffold in 5-HT6 antagonism). Retrieved from [Link]

-

Napper, A. D., et al. (2005).[6] "Discovery of Indoles as Potent and Selective Inhibitors of the Deacetylase SIRT1." Journal of Medicinal Chemistry. (Describes the carboxamide derivative EX-527 and the use of the amine precursor). Retrieved from [Link]

-

Kumar, N., et al. (2016). "Bis((1,4-dimethyl-9H-carbazol-3-yl)methyl)amine-mediated anticancer effect triggered by sequence-specific cleavage of DNA." RSC Advances. (Provides context on the cytotoxicity and DNA intercalation of carbazole amines). Retrieved from [Link]

Sources

- 1. 5-HT6 receptor - Wikipedia [en.wikipedia.org]

- 2. 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-4-one|CAS 88368-11-0 [benchchem.com]

- 3. The Serotonin-6 Receptor as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical update on the potential for serotonin 5-HT6 and 5-HT7 receptor agents in the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of 5 HT6-receptor antagonists in Alzheimer's disease: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 6-CHLORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOLE-1-CARBOXAMIDE | 49843-98-3 [chemicalbook.com]

Application Note: Anticancer Evaluation of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Executive Summary & Scientific Rationale

The compound 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine (CAS: 1443424-91-6 for HCl salt) represents a privileged pharmacophore in medicinal chemistry.[1][2] While recently granted orphan drug designation for Huntington’s disease due to its CNS penetration, its structural homology to Ellipticine and other carbazole alkaloids positions it as a potent anticancer scaffold.

The chlorine substitution at the C6 position enhances lipophilicity (

This guide provides a rigorous, validated workflow for researchers to evaluate the anticancer efficacy of this specific scaffold. It moves beyond simple cytotoxicity to define the Mechanism of Action (MoA) , specifically distinguishing between DNA intercalation and cell cycle arrest.

Chemical Identity & Handling

-

IUPAC Name: 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine[1][3]

-

Molecular Weight: 220.69 g/mol (Free base)

-

Solubility:

-

Water: Poor (requires salt formation).

-

DMSO: Soluble (>20 mg/mL). Recommended for stock solutions (10-50 mM).

-

-

Storage: -20°C, desiccated. Protect from light (carbazole oxidation risk).

Experimental Workflow: From Synthesis to Signal Transduction

The following workflow integrates chemical synthesis with biological validation.

Diagram 1: Integrated Discovery Workflow

Caption: Integrated workflow from chemical synthesis of the scaffold to biological validation assays.

Protocol A: Synthesis & Purification

Rationale: Commercial batches often contain the ketone precursor as an impurity, which has distinct biological activity. In-house synthesis or rigorous purification is required.

Reaction Principle: Reductive amination of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one.[1]

Step-by-Step Methodology:

-

Imine Formation: Dissolve 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one (1.0 eq) in dry Methanol (MeOH). Add Ammonium Acetate (

, 10.0 eq). Stir at Room Temperature (RT) for 30 min under-

Critical Check: Ensure the solution turns slightly cloudy or changes color, indicating imine formation.

-

-

Reduction: Cool to 0°C. Slowly add Sodium Cyanoborohydride (

, 1.5 eq). -

Reaction: Allow to warm to RT and stir for 12–16 hours.

-

Quenching: Acidify with 1N HCl to pH ~2 (decomposes excess hydride). Stir for 30 min.

-

Workup: Basify with NaOH to pH >10. Extract with Ethyl Acetate (3x).

-

Purification: Flash Column Chromatography (DCM:MeOH:NH3, 95:5:0.5).

-

Quality Control: Purity must be >98% by HPLC to rule out ketone interference in bioassays.

-

Protocol B: In Vitro Cytotoxicity Screening (MTT)

Rationale: To determine the IC50 value.[4][5] The 6-chloro substitution typically shifts potency into the low micromolar range (5–20 µM) against breast (MCF-7) and glioma (U87) lines.

Materials:

-

Cell Lines: MCF-7 (Breast), HeLa (Cervical), HepG2 (Liver).

-

Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[4]

Procedure:

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate 24h for attachment. -

Treatment: Prepare serial dilutions of 6-chloro-THC-1-amine in media (0.1, 1, 5, 10, 25, 50, 100 µM).

-

Control: Vehicle control (DMSO < 0.5%).

-

Positive Control: Ellipticine or Cisplatin (known intercalators).

-

-

Incubation: 48 hours at 37°C, 5%

. -

Development: Add 20 µL MTT (5 mg/mL) per well. Incubate 4h.

-

Solubilization: Remove media. Add 150 µL DMSO to dissolve formazan crystals.

-

Readout: Measure Absorbance at 570 nm (Ref 630 nm).

Data Analysis Table (Template):

| Compound | Cell Line | IC50 (µM) ± SD | Potency Class |

| 6-Cl-THC-1-amine | MCF-7 | [Experimental] | Moderate (<20 µM) |

| 6-Cl-THC-1-amine | HeLa | [Experimental] | High (<10 µM) |

| Cisplatin | MCF-7 | 5.2 ± 1.1 | High |

Protocol C: Mechanism of Action (Flow Cytometry)

Rationale: Tetrahydrocarbazoles are known to induce cell cycle arrest. Determining the specific phase (G2/M vs G0/G1) distinguishes between tubulin inhibition and DNA damage mechanisms.

Methodology (PI Staining):

-

Synchronization: Starve cells (serum-free media) for 12h to synchronize in G0.

-

Treatment: Treat cells with IC50 concentration of the compound for 24h.

-

Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

-

Staining: Resuspend in PBS containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL). Incubate 30 min at 37°C in dark.

-

Acquisition: Analyze on Flow Cytometer (e.g., BD FACSCalibur). Collect 10,000 events.

Expected Outcome:

-

G2/M Arrest: Suggests Topoisomerase inhibition or tubulin interference (common for carbazoles).

-

Sub-G1 Peak: Indicates Apoptosis (DNA fragmentation).

Diagram 2: Signaling Pathway & Mechanism

Caption: Proposed apoptotic signaling cascade triggered by carbazole-induced DNA damage.

Advanced Validation: DNA Binding Assay

Rationale: To confirm if the "anticancer" activity is due to direct DNA interaction (typical of planar tricyclic systems).

Protocol (Ct-DNA Viscosity/UV Titration):

-

Prepare Calf Thymus DNA (Ct-DNA) solution in Tris-HCl buffer.

-

Add increasing concentrations of 6-Cl-THC-1-amine .

-

UV-Vis: Monitor absorption at

(approx 230-240 nm or 280-290 nm depending on the specific electronic transition of the indole). -

Result Interpretation:

-

Hypochromism (Decrease in Absorbance): Indicates intercalation (stacking between base pairs).

-

Red Shift (Bathochromic Shift): Confirms strong binding affinity.

-

References

-

BenchChem. (n.d.). 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride Product Page. Retrieved from

- European Commission. (2015). Orphan Designation for 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine for the treatment of Huntington’s disease. Community Register of Orphan Medicinal Products.

- Glushkov, R. G., et al. (1990). Synthesis and Pharmacological Activity of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one Derivatives. Pharmaceutical Chemistry Journal.

-

Zhang, X., et al. (2023).[4] Carbazole Derivatives as Potential Anticancer Agents: A Review. European Journal of Medicinal Chemistry. (General reference for scaffold activity).

-

ResearchGate. (2025). Synthesis and Biological Evaluation of Carbazole Aminoalcohols as Antitumor Agents. Retrieved from

Sources

This Application Note is designed for researchers investigating neurodegenerative pathways and sirtuin biology. It focuses on 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine (hereafter referred to as 6-Cl-THC-amine ), a critical pharmacophore and precursor to the clinical stage anti-aging and neuroprotective agent Selisistat (EX-527) .

Executive Summary & Scientific Rationale

6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a privileged scaffold in the design of therapies for age-related diseases, particularly Huntington’s Disease (HD) and disorders linked to Sirtuin (SIRT) dysfunction.

While often overshadowed by its carboxamide derivative Selisistat (EX-527) —a potent SIRT1 inhibitor—the amine itself possesses distinct utility:

-

Chiral Scaffold: It is the essential precursor for synthesizing SIRT1/SIRT2 inhibitors. The biological activity is highly stereospecific (typically the S-enantiomer for Sirtuin inhibition).

-

Intrinsic Activity: The amine moiety allows for diverse derivatization (e.g., into ureas or thioureas) that shifts selectivity from SIRT1 to SIRT2, a key target for mitigating α-synuclein toxicity in Parkinson’s and HD.

-

Orphan Drug Relevance: The carbazole class has received orphan drug designation for Huntington's Disease, targeting the reduction of mutant Huntingtin (mHtt) aggregation via sirtuin modulation.

Mechanism of Action: The Sirtuin Connection

The 6-Cl-THC scaffold functions by occupying the nicotinamide C-pocket of Sirtuin enzymes.

-

SIRT1 Inhibition: Stabilizes the closed conformation of the enzyme-NAD+ complex, preventing deacetylation of substrates like p53 and PGC-1α.

-

SIRT2 Modulation: Derivatization of the amine can yield SIRT2-selective inhibitors, which promote microtubule stability and reduce oxidative stress in aging neurons.

Chemical Properties & Handling Guide

Compound Identity:

-

IUPAC Name: 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine[1][2][3]

-

MW: 220.69 g/mol

-

Solubility: Soluble in DMSO (>20 mg/mL), Ethanol. Poorly soluble in water.

Preparation & Storage Protocol

To ensure experimental reproducibility, strict adherence to handling protocols is required.

-

Stock Solution (10 mM):

-

Dissolve 2.21 mg of 6-Cl-THC-amine in 1 mL of anhydrous DMSO.

-

Vortex for 30 seconds. If particulate remains, sonicate at 40°C for 5 minutes.

-

Note: The amine is prone to oxidation. Purge the vial with nitrogen gas before sealing.

-

-

Storage:

-

Aliquot into light-protective amber vials (20-50 µL each) to avoid freeze-thaw cycles.

-

Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

-

-

Working Solution:

-

Dilute 1:1000 in culture medium for a final concentration of 10 µM (0.1% DMSO).

-

Control: Always run a vehicle control (0.1% DMSO) in parallel.

-

Experimental Protocols

Protocol A: In Vitro Sirtuin Deacetylation Screening

Objective: Determine if the 6-Cl-THC-amine (or its derivative) inhibits SIRT1/SIRT2 activity, a proxy for metabolic and anti-aging potential.

Materials:

-

Recombinant Human SIRT1 and SIRT2 enzymes.

-

Fluorogenic Substrate: p53-based peptide (Arg-His-Lys-Lys(Ac)-AMC).

-

Cofactor: NAD+ (500 µM).

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA.

Workflow:

-

Enzyme Prep: Dilute SIRT1 (0.5 U/well) or SIRT2 in Assay Buffer.

-

Compound Addition: Add 6-Cl-THC-amine (0.1 nM – 100 µM) to the plate. Incubate for 10 min at 37°C to allow pocket occupancy.

-

Reaction Start: Add NAD+ and Fluorogenic Substrate.

-

Kinetics: Measure fluorescence (Ex: 360 nm / Em: 460 nm) every 2 minutes for 60 minutes.

-

Analysis: Calculate the slope (Vmax) of the linear phase. Determine IC50 using a non-linear regression model (GraphPad Prism).

Expected Results:

-

Amine (Parent): Weak inhibition (IC50 > 50 µM).

-

Carboxamide Control (EX-527): Potent SIRT1 inhibition (IC50 ~100 nM).[6]

-

Interpretation: If the amine shows weak activity, it confirms the necessity of the amide/urea moiety for high-affinity binding, guiding further medicinal chemistry efforts.

Protocol B: Neuroprotection Assay in Huntington’s Disease Model (PC12-Q103)

Objective: Evaluate the ability of the compound to rescue neurons from polyglutamine (polyQ) toxicity.

Cell Model: Inducible PC12 cells expressing exon 1 of Huntingtin with 103 glutamine repeats (Htt-Q103-GFP).

Step-by-Step Procedure:

-

Seeding: Plate PC12-Q103 cells (10,000 cells/well) in collagen-coated 96-well plates.

-

Induction: Add Ponasterone A (or Doxycycline, depending on system) to induce mHtt expression.

-

Treatment:

-

Simultaneously treat with 6-Cl-THC-amine (1, 5, 10 µM).

-

Positive Control: Selisistat (10 µM).

-

Negative Control: Vehicle (DMSO).[3]

-

-

Incubation: Culture for 48–72 hours.

-

Readout 1 (Aggregation): Image GFP aggregates using high-content microscopy. Quantify "Aggregates per Cell."

-

Readout 2 (Viability): Perform ATP-based cell viability assay (e.g., CellTiter-Glo).

Data Analysis: Normalize viability to uninduced controls. A successful "hit" will reduce GFP aggregation and restore ATP levels >20% above the vehicle-treated disease control.

Mechanistic Visualization

The following diagram illustrates the pathway by which 6-Cl-THC derivatives modulate aging and neurodegeneration via the Sirtuin-FoxO axis.

Caption: 6-Cl-THC derivatives modulate the NAD+-dependent Sirtuin pathway. Inhibition of SIRT2 prevents the aggregation of neurotoxic proteins (mHtt/α-Syn), while SIRT1 modulation balances metabolic stress responses.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Precipitation in Media | High concentration or cold media | Dilute stock in warm (37°C) media dropwise while vortexing. Do not exceed 50 µM. |

| Inconsistent IC50 | Enzyme instability | Freshly thaw SIRT enzymes on ice. Do not re-freeze. Ensure NAD+ is added last to start reaction. |

| High Cell Toxicity | Off-target amine reactivity | The primary amine can be reactive. Verify toxicity with a non-Sirtuin dependent cell line (e.g., HEK293) to rule out general cytotoxicity. |

References

-

Napper, A. D., et al. (2005). "Discovery of Indoles as Potent and Selective Inhibitors of the Deacetylase SIRT1."[3][6] Journal of Medicinal Chemistry, 48(25), 8045–8054.[3] Link

-

Solomon, J. M., et al. (2006). "Inhibition of SIRT1 catalytic activity increases p53 acetylation but does not alter cell survival following DNA damage."[3][7] Molecular and Cellular Biology, 26(1), 28-38.[3][7] Link[3]

-

Outeiro, T. F., et al. (2007). "Sirtuin 2 inhibitors rescue alpha-synuclein-mediated toxicity in models of Parkinson's disease."[8] Science, 317(5837), 516-519. Link

-

Gertz, M., et al. (2013). "Ex-527 inhibits Sirtuins by exploiting their unique NAD+-dependent deacetylation mechanism." Proceedings of the National Academy of Sciences, 110(30), E2772-E2781.[3][7] Link[3]

-

European Commission. "Community Register of orphan medicinal products: 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine." (Designation for Huntington's Disease).[9][10][11][12] Link

Sources

- 1. 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine 95% | CAS: 352553-60-7 | AChemBlock [achemblock.com]

- 2. 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide 98.0+%, TCI America 25 mg | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 3. 6-CHLORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOLE-1-CARBOXAMIDE | 49843-98-3 [chemicalbook.com]

- 4. 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride | 1443424-91-6 | Benchchem [benchchem.com]

- 5. PubChemLite - 6-chloro-2,3,4,9-tetrahydro-1h-carbazol-3-amine (C12H13ClN2) [pubchemlite.lcsb.uni.lu]

- 6. otavachemicals.com [otavachemicals.com]

- 7. bio-gems.com [bio-gems.com]

- 8. SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Huntington disease arises from a combinatory toxicity of polyglutamine and copper binding - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular Pathophysiological Mechanisms in Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Heteroaryl Compounds for Treating Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Huntington’s disease: underlying molecular mechanisms and emerging concepts - PMC [pmc.ncbi.nlm.nih.gov]

X-ray crystallography of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine derivatives

Application Note: Structural Elucidation of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine Derivatives via X-ray Crystallography

Executive Summary

The 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine scaffold represents a critical pharmacophore in drug discovery, particularly for Ramatroban analogs (CRTH2 antagonists) and Alzheimer’s disease therapeutics (AChE inhibitors). However, the structural flexibility of the non-aromatic cyclohexene ring often leads to conformational disorder, complicating crystallographic refinement.

This guide provides a validated workflow for the synthesis, crystallization, and structural resolution of these derivatives. It specifically addresses the challenge of ring puckering disorder and the determination of absolute stereochemistry at the C1-chiral center.

Chemical Context & Derivatization Strategy

Direct crystallization of the primary amine (free base) is often hampered by its tendency to form oils or amorphous solids. To ensure high-quality single crystals, we recommend two primary derivatization pathways prior to crystallization screening.

Pathway A: Hydrochloride Salt Formation

Protonation of the C1-amine stabilizes the lattice via ionic interactions and strong hydrogen bond donors (

Pathway B: Schiff Base Derivatization

Condensation with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) restricts conformational freedom and introduces additional

Synthesis Workflow (Graphviz Diagram):

Figure 1: Synthetic route from Fischer Indole cyclization to crystallizable derivatives.

Crystallization Protocols

The tetrahydrocarbazole (THC) core is hydrophobic, while the amine/ammonium head is hydrophilic. This amphiphilicity requires careful solvent selection.

Protocol A: Slow Evaporation (For HCl Salts)

Best for: 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride

-

Solubilization: Dissolve 20 mg of the HCl salt in 2.0 mL of Methanol:Water (9:1 v/v) . The water fraction is critical to solubilize the ionic headgroup.

-

Filtration: Filter through a 0.45

m PTFE syringe filter into a clean 4 mL glass vial. Dust particles act as uncontrolled nucleation sites and must be removed. -

Setup: Cover the vial with Parafilm and pierce 3–4 small holes using a 22G needle.

-

Incubation: Store at 4°C. Lower temperature reduces kinetic energy, promoting ordered packing over amorphous precipitation.

-

Observation: Prismatic colorless crystals typically appear within 3–5 days.

-

Protocol B: Vapor Diffusion (For Schiff Bases)

Best for: N-benzylidene derivatives (neutral molecules)

-

Inner Solution: Dissolve 15 mg of the derivative in 1.0 mL of Dichloromethane (DCM) or Tetrahydrofuran (THF) .

-

Outer Solvent: Place the inner vial (uncapped) into a larger jar containing 10 mL of n-Hexane or Pentane .

-

Equilibration: Seal the outer jar tightly. The volatile anti-solvent (hexane) will diffuse into the DCM, slowly raising supersaturation.

-

Timeline: Crystals suitable for X-ray (approx. 0.2 x 0.2 x 0.1 mm) form over 7–10 days.

Solvent Screening Table:

| Solvent System | Method | Suitability | Notes |

| MeOH / H2O (9:1) | Evaporation | High (Salts) | Excellent for H-bond networking. |

| Ethanol (Abs) | Evaporation | Medium | Often yields twins; slow down evap. |

| DCM / Hexane | Vapor Diff. | High (Neutral) | Best for Schiff bases/Ureas. |

| Acetonitrile | Cooling | Medium | Good for highly polar derivatives. |

Data Collection & Refinement Strategy

Step 1: Temperature Control (Crucial)

The cyclohexene ring (C1–C4) in tetrahydrocarbazoles exhibits significant conformational flexibility (half-chair vs. envelope).

-

Requirement: Data MUST be collected at low temperature (100 K) using a cryostream (Nitrogen or Helium).

-

Reasoning: Room temperature data often results in smeared electron density for C2 and C3, leading to high thermal displacement parameters (

) and artificial bond shortening.

Step 2: Source Selection

-

Molybdenum (Mo K

): Standard for routine collection. -

Copper (Cu K

): Recommended if determining Absolute Configuration of the chiral C1 center is required. The Chlorine atom (Z=17) provides sufficient anomalous scattering (

Step 3: Handling Disorder in Refinement (SHELXL)

If the cyclohexene ring shows elongated thermal ellipsoids, model the disorder over two positions (Part 1 and Part 2).

Typical SHELXL Script Snippet for THC Disorder:

Note: Constrain the occupancy to sum to 1.0 (variable 21 in this example).

Structural Analysis & SAR Implications

When analyzing the solved structure, focus on these three interactions which drive biological activity:

-

The "Anchor" H-Bond: In HCl salts, the

group typically forms three charge-assisted hydrogen bonds with Chloride ions ( -

Pi-Pi Stacking: The indole portion of the carbazole is planar. Look for centroid-to-centroid distances of 3.5 – 3.8 Å between parallel indole rings. This mimics intercalation into DNA or hydrophobic pockets in proteins.

-

Puckering Analysis: Calculate the Cremer-Pople parameters for the cyclohexene ring.

-

Relevance: The specific conformation (Half-Chair) often dictates how the C1-substituent projects into the enzyme active site.

-

Interaction Map (Graphviz Diagram):

Figure 2: Dominant intermolecular interactions stabilizing the crystal lattice.[1][2]

References

-

Arulmozhi, R. et al. (2008).[2] "2,3,4,9-Tetrahydro-1H-carbazole."[1][3][4] Acta Crystallographica Section E, 64(12), o2356. (Describes the fundamental disorder in the cyclohexene ring of the scaffold).

-

Sridharan, V. et al. (2008). "6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one."[1] Acta Crystallographica Section E, 64(3), o623. (Comparative structure for the ketone precursor).

-

Vennila, J. P. et al. (2012). "2-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)propanedinitrile." Acta Crystallographica Section E, 68(Pt 2), o406.

-

BenchChem. (2023). "6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride Product Data.

Sources

- 1. 6-Chloro-3,4-dihydro-9H-carbazol-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine 95% | CAS: 352553-60-7 | AChemBlock [achemblock.com]

- 4. 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride | 1443424-91-6 | Benchchem [benchchem.com]

Application Note: Cytotoxicity Profiling of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine (6-CTCA)

Executive Summary

Compound: 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine (referred to herein as 6-CTCA ). CAS Registry Number: 67910-36-3 (Free base); 1443424-91-6 (HCl salt). Application: Pharmacological screening (Anticancer/Neuroprotective) and Impurity Qualification.

This guide details the technical protocols for evaluating the cytotoxic profile of 6-CTCA. While primarily recognized as a chiral intermediate in the synthesis of 5-HT receptor agonists (e.g., Frovatriptan), 6-CTCA and its derivatives possess intrinsic biological activity, including DNA intercalation and enzyme modulation. This note provides a robust framework for distinguishing between metabolic inhibition (cytostasis) and acute cytotoxicity (necrosis/apoptosis) in mammalian cell lines.

Compound Characteristics & Handling

Critical Technical Insight: The "amine" functionality at position C1 creates specific solubility challenges. The free base is lipophilic, while the hydrochloride salt is hydrophilic. Improper handling leads to precipitation in cell culture media, causing false-positive toxicity data due to physical cellular stress rather than chemical toxicity.

| Property | Specification | Handling Protocol |

| Molecular Weight | ~220.7 g/mol | Calculate molarity precisely based on salt form. |

| Solubility (Base) | Low in water | Dissolve in DMSO to 10-50 mM stock. |

| Solubility (HCl) | High in water | Dissolve in PBS (pH 7.4) or ultra-pure water. |

| Stability | Indole oxidation risk | Protect from light; store stocks at -20°C under Argon/Nitrogen. |

| Safety (GHS) | H302, H315, H319 | Handle in a fume hood; compound is a halogenated amine. |

Experimental Design Strategy

To generate authoritative data, a single assay is insufficient. We employ a Multiplexed Cytotoxicity Workflow to differentiate between cell cycle arrest (potential therapeutic effect) and membrane rupture (toxicity).

Logical Workflow (DOT Diagram)

Figure 1: Multiplexed workflow ensuring that metabolic hits are validated against membrane integrity markers to define the mechanism of action.

Detailed Protocols

Protocol A: Primary Metabolic Screen (Resazurin Reduction)

Rationale: Unlike MTT, Resazurin (Alamar Blue) is non-toxic to cells, allowing for kinetic monitoring or multiplexing with other assays.

Materials:

-

Target Cells (e.g., MCF-7 for cancer profiling, HepG2 for hepatotoxicity).

-

6-CTCA Stock (20 mM in DMSO).

-

Resazurin Sodium Salt (0.15 mg/mL in PBS).

-

Positive Control: Staurosporine (1 µM) or Doxorubicin.

Step-by-Step:

-

Seeding: Plate cells in 96-well black-walled plates (5,000–10,000 cells/well). Incubate for 24h at 37°C/5% CO₂ to allow attachment.

-

Compound Dilution: Prepare a 2x serial dilution of 6-CTCA in culture medium (max concentration 200 µM to achieve 100 µM final).

-

Critical Control: Ensure final DMSO concentration is <0.5% in all wells. Include a "Vehicle Only" control.

-

-

Treatment: Remove old media (optional, or add 2x concentrated drug). Treat for 48 hours.

-

Readout: Add Resazurin solution (10% of well volume). Incubate for 2–4 hours.

-

Measurement: Read Fluorescence at Ex 560 nm / Em 590 nm.

Data Analysis:

Calculate % Viability:

Protocol B: Membrane Integrity Assay (LDH Release)

Rationale: 6-CTCA is a halogenated amine. High concentrations may act as a detergent or cause necrosis. LDH release confirms if the cell membrane has been ruptured.

Step-by-Step:

-

Supernatant Collection: After the 48h treatment (from Protocol A, if using multiplexing), transfer 50 µL of supernatant to a fresh clear 96-well plate.

-

Reaction: Add 50 µL of LDH Reaction Mix (Lactate + NAD+ + Tetrazolium salt).

-

Incubation: Incubate for 30 minutes at Room Temperature (protected from light).

-

Stop: Add 50 µL Stop Solution (Acetic Acid or HCl based).

-

Measurement: Measure Absorbance at 490 nm.

Interpretation:

-

High Resazurin Signal + Low LDH: Healthy Cells.

-

Low Resazurin Signal + Low LDH: Cytostasis (Growth Arrest) or early Apoptosis.

-

Low Resazurin Signal + High LDH: Necrosis (Acute Toxicity).

Mechanistic Context & Signaling

Research into tetrahydrocarbazole derivatives suggests they often act via DNA intercalation or inhibition of specific enzymes like Topoisomerase II or Telomerase . The chlorine atom at position 6 enhances lipophilicity and binding affinity to hydrophobic pockets in target proteins.

Proposed Mechanism of Action (DOT Diagram)

Figure 2: Mechanistic pathways. The planar tetrahydrocarbazole structure facilitates DNA interaction, while the amine functionality may drive lysosomal trapping or mitochondrial targeting.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Precipitation in Wells | Low solubility of the free base in aqueous media. | Pre-dilute in DMSO; ensure final DMSO < 0.5%. Switch to HCl salt form if possible. |

| Edge Effect | Evaporation in outer wells of 96-well plate. | Fill outer wells with PBS (do not use for data). Use a humidity chamber. |

| High Background (LDH) | Serum interference (FBS contains LDH). | Use low-serum (1%) or serum-free media during the treatment phase if cells tolerate it. |

| Variable IC50 | Oxidation of the compound. | Prepare fresh stock immediately before use. Do not store diluted working solutions. |

References

-

PubChem. (2025).[2] Compound Summary: 2,3,4,9-tetrahydro-1H-carbazol-6-amine.[2] National Library of Medicine. Retrieved from [Link]

-

Zhang, S., et al. (2023).[1][3] Synthesis and in vitro anticancer activity of novel carbazole derivatives.[1][4] World Journal of Advanced Research and Reviews.[1] Retrieved from [Link]

-

Riss, T. L., et al. (2016). Cell Viability Assays.[1][5][6] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

-

Giraud, F., et al. (2024). Anticancer Tetrahydrocarbazoles: A Wide Journey. Current Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. wjarr.com [wjarr.com]

- 2. 2,3,4,9-tetrahydro-1H-carbazol-6-amine | C12H14N2 | CID 14118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Chemical composition and cytotoxic activities of Rhodomyrtus tomentosa (Aiton) Hassk. essential oil extracted by microwave-assisted hydrodistillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro model for predicting acute inhalation toxicity by using a Calu-3 epithelium cytotoxicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine

[1][2]

Executive Summary

This guide addresses the purification of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine , a critical intermediate in the synthesis of tryptan-class antimigraine drugs (e.g., Frovatriptan) and SIRT1 inhibitors (e.g., Selisistat).[1][2][3]